(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is a heterocyclic compound with the molecular formula C7H6BrF3N2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 4th position, and a methanamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include bromination, trifluoromethylation, and amination reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the bromine atom and methanamine group contribute to its overall reactivity. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanamine group.
2-Bromo-4-(trifluoromethyl)pyridine: Another structural isomer with different substitution patterns.
Uniqueness
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrF3N2 |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H,2,12H2 |
InChI Key |
LEEDEVRSCNKFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.